![molecular formula C9H5Cl2N3O2 B1350644 4,5-Dichloro-1-(4-nitrophenyl)imidazole CAS No. 649579-09-9](/img/structure/B1350644.png)
4,5-Dichloro-1-(4-nitrophenyl)imidazole
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Overview
Description
“4,5-Dichloro-1-(4-nitrophenyl)imidazole” is a type of unsymmetrical aryl halide . It has been used in the synthesis of various ligands . The molecular formula of this compound is C9H5Cl2N3O2 .
Synthesis Analysis
This compound can be synthesized by reacting an imidazole with an aryl chloride in the presence of copper as a catalyst . A series of imidazole derivatives have been prepared by the Mannich base technique using a Cu (II) catalyst .
Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Imidazole derivatives have been developed for different therapeutic actions . A series of imidazole derivatives were prepared by the Mannich base technique using a Cu (II) catalyst . The Cu (phen)Cl2 catalyst was found to be more effective than other methods .
Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 258.06 g/mol . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Scientific Research Applications
Synthesis and Application in Drug Development
A novel and efficient strategy for constructing the imidazo[1,5-a]quinoxalin-4-one ring system was developed, involving condensation of o-nitroaniline with glyoxylate and treatment with tosylmethyl isocyanide (TosMIC) reagent to give 1-(o-nitrophenyl)imidazole-5-carboxylate. This method was successfully applied to the synthesis of BMS-238497, a potent Lck inhibitor, highlighting the potential of imidazole derivatives in drug development (Chen et al., 2004).
Corrosion Inhibition
Imidazole derivatives, including 2-(4-nitrophenyl)-4,5-diphenyl-imidazole, have demonstrated significant corrosion inhibition performance for J55 steel in CO2 saturated brine solution. This underlines the potential of these compounds in industrial applications, particularly in protecting metallic structures from corrosive environments (Singh et al., 2017).
Nanoparticle Synthesis
Imidazole derivatives have been identified as organic precursors for the synthesis of zinc oxide nanoparticles. For instance, N1-Hydroxy-2,4,5-trisubstituted imidazoles have been synthesized starting from 1,2-diketones, showing the role of these compounds in the synthesis of advanced materials (Padhy et al., 2010).
Ultrasound-Assisted Synthesis
A novel dual-site phase-transfer catalyst was used for the nitroarylation of imidazole, showcasing a unique application of ultrasound in the synthesis of imidazole derivatives. The reaction kinetics and the effects of various factors on the reaction rate were studied in detail, presenting a new dimension in chemical synthesis methods (Selvaraj & Rajendran, 2014).
Magnetic Properties in Crystal Structures
The crystal structures and magnetic properties of certain nitronyl nitroxide radicals, including 4,5-dihydro-2-(2-hydroxy-5-nitrophenyl)-4,4,5,5-tetramethyl-3-oxido(1H-imidazol-1-yloxyl), were studied. These compounds exhibit interesting magnetic behaviors and structural features, highlighting the potential of imidazole derivatives in material science and magnetic applications (Zakrassov et al., 2003).
Mechanism of Action
Target of Action
4,5-Dichloro-1-(4-nitrophenyl)imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that is known for its broad range of chemical and biological properties . Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known for their broad range of biological activities, suggesting that they interact with various targets in the body .
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
Imidazole derivatives are known for their broad range of biological activities, suggesting that they may have various effects at the molecular and cellular level .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment .
Future Directions
properties
IUPAC Name |
4,5-dichloro-1-(4-nitrophenyl)imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-8-9(11)13(5-12-8)6-1-3-7(4-2-6)14(15)16/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXUKUVBETUBCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC(=C2Cl)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380984 |
Source
|
Record name | 4,5-dichloro-1-(4-nitrophenyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
649579-09-9 |
Source
|
Record name | 4,5-dichloro-1-(4-nitrophenyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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